3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, trifluoromethoxy, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of a suitable precursor containing the dichlorophenyl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help optimize the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the chloro groups makes it susceptible to oxidation reactions.
Reduction: : The oxazole ring can be reduced under specific conditions.
Substitution: : The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of chlorinated phenols or carboxylic acids.
Reduction: : Reduction of the oxazole ring to a pyrrole derivative.
Substitution: : Introduction of various functional groups at the trifluoromethoxy position.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may make it useful in studying biological systems and interactions.
Medicine: : It could serve as a lead compound for the development of new pharmaceuticals.
Industry: : Its properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets or pathways in the body. Understanding the exact mechanism requires detailed biochemical studies and experimentation.
Comparison with Similar Compounds
This compound can be compared to other oxazole derivatives and similar compounds with trifluoromethoxy groups. Some similar compounds include:
3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride
These compounds share structural similarities but may differ in their functional groups and reactivity
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2O3/c1-9-14(16(25-28-9)15-12(19)3-2-4-13(15)20)17(26)24-10-5-7-11(8-6-10)27-18(21,22)23/h2-8H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCHYSXNQYQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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